1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-21-8-4-5-12(21)16(24)17-11-15-19-18-13-6-7-14(20-23(13)15)22-9-2-3-10-22/h4-8H,2-3,9-11H2,1H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPATVCASUQPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit cdk2, which leads to the inhibition of cell proliferation. This inhibition could be due to the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the cell cycle.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, especially in cancer cells.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines. For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines. These compounds have also shown moderate activity against HepG-2.
Biological Activity
The compound 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features multiple pharmacophoric elements:
- Pyrrole and triazole rings contribute to its interaction with biological targets.
- The pyrrolidinyl moiety may enhance solubility and bioavailability.
Research indicates that compounds with similar structures often engage in multiple mechanisms:
- Kinase Inhibition : Many triazole derivatives inhibit various kinases, which are crucial in signaling pathways related to cancer and inflammation.
- Receptor Modulation : The presence of the pyrrolidinyl group suggests potential interactions with G-protein coupled receptors (GPCRs), which are significant in drug design.
Biological Activity Data
A summary of the biological activity of the compound is presented in the following table:
Case Studies
Several studies have provided insights into the biological implications of similar compounds:
- ALK5 Inhibitors : A study on related compounds demonstrated significant inhibition of the TGF-β receptor kinase (ALK5), showcasing a promising avenue for anti-fibrotic therapies. The selectivity profile indicated minimal off-target effects, enhancing therapeutic potential .
- COX-II Selectivity : Research on related triazole compounds revealed potent COX-II inhibition with favorable selectivity over COX-I, suggesting potential applications in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .
- TRPC6 Modulation : Compounds targeting TRPC6 have been linked to therapeutic strategies for nephrotic syndrome and other renal disorders. The modulation of this channel is critical for managing calcium homeostasis in renal cells .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
- Substituents on the triazole and pyrrole rings significantly affect binding affinity and selectivity for target proteins.
- The introduction of flexible linkers can improve pharmacokinetic properties, leading to better absorption and distribution in vivo.
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Differences
Core Heterocycle Modifications
- Triazolo[4,3-b]pyridazine vs. Pyridazine: The main compound and retain the triazolo-pyridazine core, which is absent in ’s pyridazine derivative.
- Substituent Position and Nature :
- 6-Pyrrolidin-1-yl (Main compound) : Increases basicity and solubility compared to ’s 6-methoxy group, which may reduce metabolic oxidation but lower polarity .
- Benzothiazole vs. Pyrrole Carboxamide ( vs. Main compound) : Benzothiazole’s aromatic sulfur could enhance hydrophobic interactions, whereas the pyrrole carboxamide offers hydrogen-bonding sites .
Side Chain Variations
- Benzimidazole-ethyl propanamide () : Introduces a planar benzimidazole group, favoring intercalation or stacking with nucleic acids or kinase domains .
- Piperidine-4-carboxamide () : The piperidine ring’s conformational flexibility may improve membrane permeability compared to rigid triazolo-pyridazine cores .
Electron-Withdrawing Groups
- Trifluoromethyl ( and ) : Enhances metabolic stability and lipophilicity, critical for CNS penetration but may reduce aqueous solubility .
Physicochemical Properties
- Molecular Weight : Ranges from 364.3 () to 458.4 (). The main compound (376.4) falls within the acceptable range for oral bioavailability.
- Polarity : Pyrrolidin-1-yl and carboxamide groups in the main compound improve solubility relative to ’s methoxy and ’s benzothiazole derivatives.
- Hydrogen-Bonding Capacity: The pyrrole-2-carboxamide in the main compound provides both donor (NH) and acceptor (C=O) sites, unlike ’s benzothiazole, which lacks H-bond donors .
Q & A
What synthetic strategies are optimal for constructing the triazolo[4,3-b]pyridazine core in this compound?
Level: Advanced
Methodological Answer:
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization reactions. Key steps include:
- Condensation reactions between pyridazine derivatives and hydrazine precursors, followed by cyclization under controlled temperatures (e.g., 80–100°C) .
- Use of microwave-assisted synthesis to accelerate ring closure and improve yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while dichloromethane may be used for intermediates .
- Catalysts : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) can promote regioselective cyclization .
Critical Data:
| Step | Reaction Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | DMF, 100°C, 12h | 65 | 95 | |
| Microwave-assisted | 150°C, 30 min | 78 | 97 |
How can structural ambiguities in the final compound be resolved using advanced spectroscopic techniques?
Level: Advanced
Methodological Answer:
Ambiguities in regiochemistry or substituent positioning require:
- 2D NMR (COSY, HSQC, HMBC) : To confirm connectivity between the pyrrolidine, triazolo-pyridazine, and pyrrole-carboxamide groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₀N₈O) and detects isotopic patterns .
- X-ray crystallography : Resolves absolute configuration and packing interactions in crystalline form .
Example Workflow:
Assign proton environments via -NMR (e.g., δ 8.56 ppm for triazole protons ).
Confirm carbonyl (C=O) and triazole (C=N) groups via -NMR .
What in vitro assays are suitable for evaluating this compound’s target engagement and selectivity?
Level: Advanced
Methodological Answer:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase panels (e.g., EGFR, BRAF) due to the triazolo-pyridazine scaffold’s kinase affinity .
- Cellular uptake studies : Radiolabel the compound with or to quantify permeability in Caco-2 cell monolayers .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (K, k/k) to recombinant protein targets .
Data Interpretation Tip:
Correlate IC values with structural analogs (e.g., 2-oxo-N-((6-(pyrrolidin-1-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide showed IC = 0.2 µM against EGFR ).
How can contradictory solubility and stability data across studies be reconciled?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- pH-dependent solubility : Measure solubility in buffers (pH 1–10) using shake-flask or HPLC-UV methods .
- Degradation pathways : Perform forced degradation studies (e.g., heat, light, oxidation) with LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (pyrrolidine ring opening) liabilities .
- Excipient compatibility : Test stability in PEG-400, cyclodextrins, or lipid-based formulations .
Case Study:
A structurally similar compound showed 90% stability in pH 7.4 buffer at 25°C but degraded rapidly (<24h) under UV light .
What computational methods are effective for predicting SAR in derivatives of this compound?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target pockets (e.g., ATP-binding sites in kinases) .
- QSAR modeling : Apply partial least squares (PLS) regression on descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing pyrrolidine with piperidine) .
Validation:
Compare predicted vs. experimental IC values for 5–10 derivatives to refine models .
What are the critical quality attributes (CQAs) for ensuring batch-to-batch consistency?
Level: Basic
Methodological Answer:
- Purity : Monitor by HPLC (≥95% area purity) with C18 columns and acetonitrile/water gradients .
- Residual solvents : GC-MS to quantify DMF or dichloromethane (ICH Q3C limits: <880 ppm) .
- Polymorphism : Use DSC (Differential Scanning Calorimetry) to detect crystalline forms .
Example Specification:
| Parameter | Target | Method |
|---|---|---|
| Purity | ≥98% | HPLC (220 nm) |
| Residual DMF | ≤500 ppm | GC-MS |
How to address low yields in the final coupling step (pyrrole-carboxamide to triazolo-pyridazine)?
Level: Advanced
Methodological Answer:
- Coupling reagent optimization : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency .
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization) .
- Protecting groups : Temporarily protect pyrrolidine nitrogen with Boc to prevent undesired alkylation .
Yield Improvement Example:
Using T3P® increased coupling yields from 45% to 72% in a related triazolo-pyridazine derivative .
What in vivo models are appropriate for assessing pharmacokinetic/pharmacodynamic (PK/PD) relationships?
Level: Advanced
Methodological Answer:
- Rodent models : Administer IV/PO doses (e.g., 10 mg/kg) to calculate AUC, C, and half-life. Monitor plasma via LC-MS/MS .
- Tumor xenografts : Evaluate efficacy in nude mice with EGFR-driven tumors (measure tumor volume inhibition) .
- Microdialysis : Quantify free drug concentrations in brain or tumor tissues to assess penetration .
Key Consideration:
Correlate in vitro metabolic stability (e.g., microsomal half-life) with in vivo clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
